4-Benzyl-1H-indole CAS number 50614-90-9
4-Benzyl-1H-indole CAS number 50614-90-9
This guide provides an in-depth technical analysis of 4-Benzyl-1H-indole (CAS 50614-90-9), a distinct structural isomer of the indole family. Unlike the more common 1-benzyl (N-benzyl) or 3-benzyl isomers, the 4-benzyl variant represents a specific substitution pattern at the carbocyclic ring, offering unique vectors for structure-activity relationship (SAR) exploration in medicinal chemistry.
Chemical Identity & Significance
4-Benzyl-1H-indole is a fused bicyclic heteroaromatic compound where a benzyl group is attached to the C4 position of the indole core. This position is chemically significant because it sits at the interface of the pyrrole and benzene rings, often projecting substituents into distinct hydrophobic pockets within protein binding sites (e.g., kinases, GPCRs) that are inaccessible to C3- or N1-substituted analogs.
| Property | Detail |
| CAS Number | 50614-90-9 |
| IUPAC Name | 4-benzyl-1H-indole |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol |
| SMILES | C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2 |
| Key Feature | C4-Substitution (Carbocyclic ring functionalization) |
Structural Differentiation
It is critical to distinguish CAS 50614-90-9 from its isomers:
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1-Benzylindole (N-benzyl): Substitution on the nitrogen. Common byproduct of basic alkylation.
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3-Benzylindole: Substitution on the pyrrole ring (electron-rich position).
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4-Benzylindole: Substitution on the benzene ring (sterically demanding, requires specific synthesis).
Synthesis & Manufacturing
Accessing the C4 position of the indole ring is synthetically more challenging than the C3 position due to the lack of natural nucleophilicity at C4. The most robust and scalable method for synthesizing 4-benzyl-1H-indole is via Transition-Metal Catalyzed Cross-Coupling , specifically using 4-bromoindole as the starting scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol utilizes a palladium-catalyzed coupling between 4-bromoindole and benzylboronic acid (or ester). This route is preferred over the Leimgruber-Batcho synthesis for this specific derivative due to the commercial availability of 4-bromoindole.
Reagents & Materials
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Substrate: 4-Bromoindole (1.0 equiv)
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Coupling Partner: Benzylboronic acid pinacol ester (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄
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Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
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Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Workflow
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Degassing: Charge the reaction vessel with 1,4-dioxane and water. Degas by bubbling argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
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Loading: Add 4-bromoindole, benzylboronic acid pinacol ester, and the base (K₂CO₃) to the vessel.
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Catalyst Addition: Add the Palladium catalyst rapidly under a positive stream of argon. Seal the vessel immediately.
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Reaction: Heat the mixture to 90–100°C for 12–18 hours. Monitor conversion via TLC (Thin Layer Chromatography) or LC-MS.
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Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Dilute with ethyl acetate and wash with brine.
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Purification: Concentrate the organic layer. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). 4-Benzylindole typically elutes as a viscous oil or low-melting solid.
Alternative Route: Negishi Coupling
For higher reactivity, especially if the boronic acid is sluggish, Negishi coupling using benzylzinc reagents is highly effective.
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Reagents: 4-Bromoindole + Benzylzinc bromide (prepared from benzyl bromide + Zn dust/LiCl).
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Catalyst: Pd(OAc)₂ / SPhos.[2]
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Conditions: THF, Room Temperature to 60°C.
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Advantage: Often proceeds under milder conditions than Suzuki coupling.
Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of 4-benzyl-1H-indole.
Medicinal Chemistry Applications
The 4-benzylindole scaffold is a valuable "privileged structure" modification. In drug design, moving a substituent from C3 to C4 can drastically alter the pharmacological profile by changing the vector of the hydrophobic group.
Key Biological Targets
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Kinase Inhibition: The indole NH and C3 usually interact with the hinge region of kinases. A benzyl group at C4 projects into the "gatekeeper" region or the solvent-exposed front pocket, potentially improving selectivity against homologous kinases.
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Antiviral Agents (HIV Integrase): Research indicates that indole derivatives, including benzyl-substituted variants, can inhibit the interaction between HIV-1 Integrase and the cellular cofactor LEDGF/p75.[3][4][5][6] The 4-position substitution is crucial for occupying specific hydrophobic clefts in the allosteric binding site.
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CNS Agents: 4-Substituted indoles are structural mimics of serotonin (5-HT) and melatonin. The bulky benzyl group at C4 can modulate affinity for 5-HT receptors (e.g., 5-HT2A, 5-HT2C) by providing steric bulk that differentiates receptor subtypes.
Structure-Activity Relationship (SAR) Logic[12]
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Steric Occlusion: The benzyl group at C4 creates significant steric bulk, preventing metabolic oxidation at this position (a common metabolic soft spot in simple indoles).
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Electronic Effects: The benzyl group is weakly electron-donating but primarily acts through steric and hydrophobic interactions (π-stacking) with aromatic residues (Phe, Tyr, Trp) in the target protein.
Caption: Figure 2. Pharmacophore mapping of 4-benzyl-1H-indole, highlighting the C4-benzyl group as a key selectivity determinant.
Analytical Characterization
To validate the synthesis of CAS 50614-90-9, the following analytical signatures are expected.
| Technique | Expected Signal / Feature |
| ¹H NMR (CDCl₃) | Benzylic CH₂: Singlet or broad singlet around δ 4.2–4.5 ppm.Indole NH: Broad singlet > 8.0 ppm (exchangeable).Aromatic: Multiplets 6.8–7.5 ppm.[3][4][5] Key coupling constants (J) will distinguish C4 substitution from C5/C6. |
| ¹³C NMR | C4-Indole: Shifted downfield due to substitution.Benzylic Carbon: Distinct peak in the aliphatic region (~35–40 ppm). |
| Mass Spectrometry | [M+H]⁺: 208.28 m/z. Fragmentation often shows loss of the benzyl group (tropylium ion formation, m/z 91). |
| Appearance | Typically a viscous yellow/orange oil or low-melting solid (depending on purity). |
Handling & Safety
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Hazards: Like many indole derivatives, 4-benzylindole should be treated as a potential irritant.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under an inert atmosphere (Argon) to prevent oxidation of the indole ring, which can lead to darkening (polymerization/oxidation products) over time.
References
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Ferro, S., et al. (2013).[6] Synthesis and biological evaluation of novel antiviral agents as protein–protein interaction inhibitors.[7][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Milne, J. E., & Buchwald, S. L. (2004).[8] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[8] Journal of the American Chemical Society, 126(40), 13028–13032. (Foundational protocol for Negishi coupling of aryl halides). Retrieved from [Link]
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PubChem. (n.d.). 4-Benzyl-1H-indole Compound Summary. National Library of Medicine. Retrieved from [Link]
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Krasovskiy, A., et al. (2011).[8] Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters. Retrieved from [Link]
Sources
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Negishi Coupling [organic-chemistry.org]
